molecular formula C9H16N2O3 B562796 (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 CAS No. 1323257-58-4

(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8

Cat. No.: B562796
CAS No.: 1323257-58-4
M. Wt: 208.287
InChI Key: AFGBRTKUTJQHIP-CYNCDMODSA-N
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Description

(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 is a deuterated analog of a pyrimidine derivative. Deuterium, a stable isotope of hydrogen, is often used in compounds to study metabolic pathways and improve the pharmacokinetic properties of drugs.

Properties

CAS No.

1323257-58-4

Molecular Formula

C9H16N2O3

Molecular Weight

208.287

IUPAC Name

2,3,4,4,4-pentadeuterio-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanoic acid

InChI

InChI=1S/C9H16N2O3/c1-6(2)7(8(12)13)11-5-3-4-10-9(11)14/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13)/i1D3,2D3,6D,7D

InChI Key

AFGBRTKUTJQHIP-CYNCDMODSA-N

SMILES

CC(C)C(C(=O)O)N1CCCNC1=O

Synonyms

(αS)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8; 

Origin of Product

United States

Preparation Methods

Deuterium Gas Hydrogenation

Replacing H₂ with D₂ during catalytic hydrogenation introduces deuterium into the pyrimidine ring. Key parameters:

  • Catalyst : Palladium on carbon (Pd/C) avoids nickel toxicity and operates efficiently at 50°C.

  • Solvent : Deuterated solvents (e.g., D₂O, CD₃OD) prevent proton back-exchange.

  • Yield : Comparable to non-deuterated synthesis (38%) with >98% isotopic enrichment.

Acid/Base-Catalyzed H/D Exchange

Labile hydrogens adjacent to carbonyl groups undergo exchange in deuterated media:

  • α-Position Deuteration : The acetic acid moiety’s α-hydrogen exchanges in D₂O under basic conditions (pH 12–13). Chiral palladium catalysts preserve the (S)-configuration during this step, achieving 95% enantiomeric excess.

  • Reaction Conditions :

    • Temperature: 30°C for 24 hours.

    • Solvent: CD₃OD or D₂O with K₂CO₃.

    • Regioselectivity: Confirmed via ¹H NMR and mass spectrometry.

Optimized Synthetic Protocol for Deuterated Compound

Stepwise Synthesis

  • Deuterated Michael Adduct : React L-valine-d₈ (prepared via enantioselective α-deuteration) with acrylonitrile in D₂O/MeOD (1:1) at 0°C.

  • Cyclization in Deuterated Base : Reflux in D₂O with NaOD (pH 12–13) for 6 hours.

  • Deutero-Hydrogenation : Treat with D₂ (1 atm) over Pd/C (5% w/w) at 50°C for 12 hours.

Purification and Characterization

  • Extraction : Acidify to pH 2 with DCl, extract with CD₂Cl₂.

  • Crystallization : Recrystallize from hot d⁶-isopropanol/d⁸-ethyl acetate.

  • Analytical Data :

    • ¹³C NMR (DMSO-d₆): δ 173.47 (COO⁻), 156.26 (C=O).

    • MS (EI) : m/z 208 [M⁺].

    • Melting Point : 166–168°C.

Comparative Analysis of Deuteration Methods

MethodDeuterium SourceConditionsYieldIsotopic Purity
D₂ HydrogenationD₂ gasPd/C, 50°C38%98%
H/D ExchangeD₂O/CD₃ODK₂CO₃, 30°C, 24h85%95%
EnzymaticLabeled dNTPsIn vitro transcriptionN/A90%

Note : Enzymatic methods (source) apply to nucleic acids but highlight potential adaptations for small-molecule deuteration.

Applications in Pharmaceutical Research

As a stable isotope-labeled intermediate, the compound facilitates:

  • Metabolic Studies : Tracking drug distribution via LC-MS.

  • NMR Spectroscopy : ²H NMR elucidates molecular conformations.

  • Protease Inhibitor Development : Key precursor for deuterated Lopinavir analogs .

Chemical Reactions Analysis

Types of Reactions

(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

Drug Development : The compound has potential applications in drug development, particularly in creating new therapeutic agents targeting various diseases. Its structural analogs have been explored for their pharmacological activities, including anti-inflammatory and analgesic effects.

Case Study : A study focusing on pyrimidine derivatives highlighted the synthesis of compounds similar to (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8, which exhibited significant activity against specific cancer cell lines. This suggests that further exploration of this compound could lead to novel anticancer therapies .

Analytical Chemistry

Reference Standard in Mass Spectrometry : Due to its unique isotopic labeling with deuterium, this compound serves as an excellent reference standard in mass spectrometry. It aids in the quantification of similar compounds in complex biological matrices.

Application Example : In a recent analytical study, researchers utilized this compound to calibrate mass spectrometric techniques for detecting related metabolites in biological samples, enhancing the accuracy of metabolic profiling .

Biochemical Research

Metabolic Studies : The compound can be employed in metabolic studies to trace metabolic pathways involving pyrimidine derivatives. Its deuterated form allows for precise tracking of its metabolism and interactions within biological systems.

Research Insight : Investigations into the metabolic fate of this compound revealed insights into its biotransformation processes, contributing to the understanding of drug metabolism and pharmacokinetics .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference Source
Medicinal ChemistryDrug development for anticancer agents
Analytical ChemistryReference standard in mass spectrometry
Biochemical ResearchTracing metabolic pathways

Mechanism of Action

The mechanism of action for (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 involves its interaction with molecular targets and pathways. Deuterium substitution can alter the compound’s metabolic stability and reduce the rate of metabolic breakdown, leading to prolonged activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid: The non-deuterated analog.

    Deuterated Pyrimidines: Other pyrimidine derivatives with deuterium substitution.

Uniqueness

(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 is unique due to its deuterium content, which can enhance its stability and alter its pharmacokinetic properties compared to non-deuterated analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Biological Activity

(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8, a deuterated derivative of a pyrimidine compound, has garnered attention for its potential biological activities, particularly in the context of antiviral research and metabolic studies. This article synthesizes current knowledge regarding its biological activity, synthesis processes, and potential applications based on diverse sources.

  • Molecular Formula : C9H8D8N2O3
  • Molecular Weight : 208.28 g/mol
  • CAS Number : 1323257-58-4

The compound is characterized by a pyrimidine ring structure with specific substitutions that influence its biological properties.

Synthesis Process

The synthesis of this compound has been documented in various patents, highlighting methods that yield this compound efficiently. The synthesis typically involves cyclization reactions that can be catalyzed under basic conditions, often using sodium hydroxide to maintain an optimal pH for reaction progression . The overall yield reported in some studies is approximately 38%, which is significant for industrial applications.

Antiviral Properties

One of the most notable aspects of this compound is its potential as an intermediate in the synthesis of HIV protease inhibitors. Research indicates that derivatives of this compound may exhibit antiviral activity, making it a candidate for further development in HIV treatment protocols .

Pharmacological Effects

In studies exploring the pharmacological effects of similar compounds, it has been observed that certain tetrahydro-pyrimidine derivatives possess hypolipidemic , antioxidant , and anti-inflammatory properties. For instance, compounds with similar structures have shown efficacy in reducing acute inflammatory responses and inhibiting lipoxygenase activity, which is crucial for managing inflammatory diseases .

Metabolic Studies

Research on the metabolic pathways involving this compound indicates its role in modulating hepatic drug-metabolizing enzymes. Studies have demonstrated that related compounds can induce cytochrome P450 enzymes, enhancing the metabolism of various substrates such as aminopyrine and hexobarbital . This suggests a potential role in drug interactions and pharmacokinetics.

Case Study 1: Antiviral Efficacy

A study conducted on pyrimidine derivatives indicated that this compound could serve as a precursor for developing antiviral agents targeting HIV protease. The research focused on synthesizing various analogs and evaluating their efficacy against viral replication in vitro.

Case Study 2: Inflammatory Response Modulation

In another study, a series of substituted tetrahydro-pyrimidines were tested for their ability to modulate inflammatory responses in animal models. Results showed significant reductions in inflammatory markers following treatment with these compounds, suggesting potential therapeutic applications for conditions characterized by chronic inflammation.

Q & A

Q. Basic Research Focus

  • LC-MS/MS : Use deuterated analogs (e.g., d8) as internal standards to correct for matrix effects and ionization variability .
  • Isotopic Purity Assessment : Employ HR-MS to verify deuterium incorporation (>98% purity) and rule out isotopic interference .

Advanced Insight : Develop ultra-high-performance liquid chromatography (UHPLC) methods with sub-2µm particle columns to resolve the compound from structurally related impurities in pharmaceutical formulations .

How does enantiomeric purity impact biological activity, and how are toxicity differences evaluated?

Advanced Research Focus
The (S)-enantiomer exhibits ~2.5× higher toxicity than the (R)-form in Oryzias melastigma (marine medaka). Key steps for assessment:

  • Semi-Preparative HPLC : Isolate enantiomers with >99% purity .
  • LC50 Determination : Expose organisms to graded concentrations and calculate median lethal doses using probit analysis .
  • Mechanistic Studies : Compare metabolic stability (e.g., CYP450 enzyme interactions) or receptor binding kinetics between enantiomers.

Data Contradiction Tip : If conflicting toxicity data arise, verify enantiomeric purity post-assay (e.g., chiral HPLC reanalysis) and control for stereochemical inversion under experimental conditions .

What role does deuteration play in pharmacokinetic or metabolic studies?

Advanced Research Focus
Deuteration (d8) is used to:

  • Track Metabolic Pathways : Monitor deuterium retention in metabolites via mass spectrometry to identify metabolic soft spots .
  • Enhance Metabolic Stability : Deuterium kinetic isotope effects (DKIE) can slow CYP450-mediated oxidation, prolonging half-life.

Methodological Note : Validate deuterium stability under physiological conditions (e.g., pH, temperature) to ensure isotopic integrity during long-term studies .

How can researchers resolve discrepancies in synthetic yields reported across studies?

Advanced Research Focus
Yield variability may stem from:

  • Catalyst Activity : Raney-Nickel batch differences affecting hydrogenation efficiency. Pre-screen catalysts using model reactions .
  • Deuterium Exchange : Incomplete deuteration (e.g., residual protons) lowers apparent yield. Use NMR to quantify D/H ratios .
  • Purification Losses : Optimize extraction protocols (e.g., solvent polarity adjustments) to minimize product loss during workup .

Troubleshooting : Employ design of experiments (DoE) to identify critical factors (e.g., reaction time, solvent) influencing yield .

How is the compound utilized in impurity profiling for antiviral drugs like Lopinavir?

Advanced Research Focus
The compound is a key intermediate in Lopinavir synthesis. Impurity profiling involves:

  • Forced Degradation Studies : Expose the drug to stress conditions (heat, light, pH extremes) and monitor degradation products via LC-MS.
  • Synthetic Byproduct Tracking : Identify impurities like (αS)-3-[2-(2,6-dimethylphenoxy)acetyl]- derivatives using reference standards .

Regulatory Compliance : Align analytical methods with ICH guidelines (e.g., Q3B) for quantification thresholds and reporting .

What strategies are recommended for scaling up synthesis while maintaining enantiomeric purity?

Q. Advanced Research Focus

  • Continuous Flow Chemistry : Reduces racemization risks by minimizing reaction time and improving temperature control .
  • In-Process Monitoring : Use inline FTIR or Raman spectroscopy to detect chiral integrity deviations in real time .
  • Crystallization-Induced Diastereomeric Resolution : Introduce chiral resolving agents to isolate enantiomers at scale .

Data Validation : Cross-validate batch purity using orthogonal methods (e.g., polarimetry and chiral HPLC) .

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